molecular formula C17H17Cl2NO3 B187587 4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide CAS No. 5271-47-6

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide

Cat. No. B187587
CAS RN: 5271-47-6
M. Wt: 354.2 g/mol
InChI Key: LWTVFWMYOVGKNL-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide, commonly known as dicamba, is a selective herbicide widely used in agriculture. It is a member of the benzoic acid herbicide family and is classified as an auxin-like compound. Dicamba is used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat.

Mechanism of Action

Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. Dicamba is absorbed by the plant and transported to the meristematic tissue, where it causes uncontrolled growth and ultimately leads to the death of the plant. Dicamba is selective in its action, as it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It affects the expression of genes involved in the auxin signaling pathway, which regulates plant growth and development. Dicamba also affects the activity of enzymes involved in cell division and elongation, leading to uncontrolled growth and ultimately plant death.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific developmental changes in plants and to study the effects of auxin signaling on plant growth. However, dicamba can be toxic to plants at high concentrations, which can limit its use in some experiments.

Future Directions

For dicamba research include the development of dicamba-resistant crops, new herbicides based on the structure of dicamba, and further understanding of its long-term effects.

Synthesis Methods

Dicamba can be synthesized by reacting 2,4-dichlorophenol with 4-methoxyaniline in the presence of a base and a coupling agent. The resulting intermediate is then reacted with butyric anhydride to produce dicamba. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties. It is commonly used in combination with other herbicides to control a wide range of weeds. Dicamba is also used in research to study plant growth and development. It has been shown to affect the auxin signaling pathway, which plays a crucial role in regulating plant growth and development.

properties

CAS RN

5271-47-6

Product Name

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C17H17Cl2NO3/c1-22-14-7-5-13(6-8-14)20-17(21)3-2-10-23-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)

InChI Key

LWTVFWMYOVGKNL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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